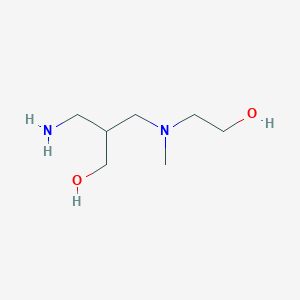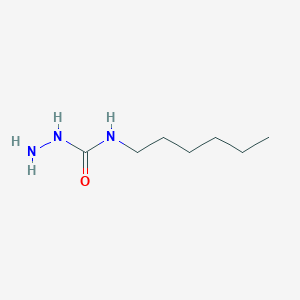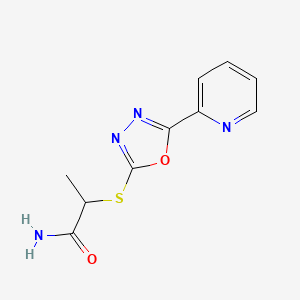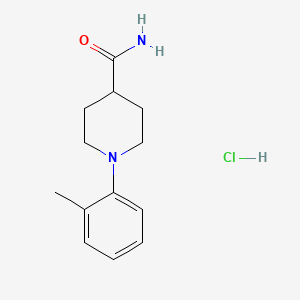
3-Amino-2-(((2-hydroxyethyl)(methyl)amino)methyl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-2-(((2-hydroxyethyl)(methyl)amino)methyl)propan-1-ol is an organic compound that belongs to the class of alkanolamines. It is a colorless liquid that is soluble in water and alcohols. This compound is known for its versatility and is used in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-(((2-hydroxyethyl)(methyl)amino)methyl)propan-1-ol can be achieved through several methods. One common method involves the hydrogenation of 2-aminoisobutyric acid or its esters. This process typically requires a hydrogenation catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high conversion rates and minimize by-products. The final product is usually purified through distillation or crystallization techniques to obtain a high-purity compound .
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-(((2-hydroxyethyl)(methyl)amino)methyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or ketones.
Reduction: It can be reduced to form amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines .
Scientific Research Applications
3-Amino-2-(((2-hydroxyethyl)(methyl)amino)methyl)propan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: This compound is utilized in the study of enzyme kinetics and as a buffer in biochemical assays.
Medicine: It serves as an intermediate in the production of drugs such as ambuphylline and pamabrom.
Mechanism of Action
The mechanism of action of 3-Amino-2-(((2-hydroxyethyl)(methyl)amino)methyl)propan-1-ol involves its interaction with specific molecular targets and pathways. In biochemical assays, it acts as a buffer, maintaining the pH of the solution. In medicinal applications, it may interact with enzymes or receptors to exert its effects. The exact mechanism depends on the specific application and the molecular targets involved .
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-methylpropan-1-ol: This compound is structurally similar but lacks the hydroxyethyl and methylamino groups.
3-((2-Hydroxyethyl)(methyl)amino)propanoic acid: This compound has a similar structure but contains a carboxylic acid group instead of a hydroxyl group.
Uniqueness
3-Amino-2-(((2-hydroxyethyl)(methyl)amino)methyl)propan-1-ol is unique due to its combination of functional groups, which confer specific chemical properties and reactivity. This makes it particularly useful in applications requiring precise pH control and as a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C7H18N2O2 |
|---|---|
Molecular Weight |
162.23 g/mol |
IUPAC Name |
2-(aminomethyl)-3-[2-hydroxyethyl(methyl)amino]propan-1-ol |
InChI |
InChI=1S/C7H18N2O2/c1-9(2-3-10)5-7(4-8)6-11/h7,10-11H,2-6,8H2,1H3 |
InChI Key |
YKROODDDSALRAZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCO)CC(CN)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![7-Bromo-2,4-dichloropyrimido[5,4-b]quinoline](/img/structure/B13097166.png)





![2-[4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl]acetic acid](/img/structure/B13097209.png)


![2-[3-(3-Chloro-5-fluorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13097217.png)

